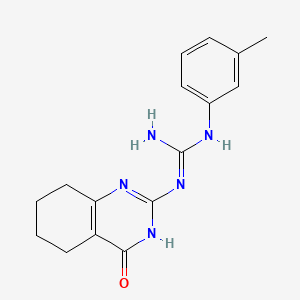

N-(3-METHYLPHENYL)-N'-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE

Description

N-(3-Methylphenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a guanidine derivative featuring a 3-methylphenyl group and a partially saturated quinazolinone core.

Properties

IUPAC Name |

1-(3-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-10-5-4-6-11(9-10)18-15(17)21-16-19-13-8-3-2-7-12(13)14(22)20-16/h4-6,9H,2-3,7-8H2,1H3,(H4,17,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFCYPAHBXDIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide. The guanidine group is then introduced via a nucleophilic substitution reaction using a suitable guanidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

Substitution: The aromatic ring and guanidine group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring or guanidine moiety.

Scientific Research Applications

N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N’-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The guanidine group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Target Compound vs. 3-Methyl-N-[4-(4-Oxo-3,4-Dihydroquinazolin-2-yl)Phenyl]Butanamide ()

- Core Structure : The target compound’s hexahydroquinazolinyl group is fully saturated at positions 3,4,5,6,7,8, whereas the analog in retains a 3,4-dihydroquinazolinyl (partially unsaturated) core .

- Substituents : The target uses a guanidine group, while the analog has a butanamide linkage. Guanidine’s higher basicity (pKa ~13) compared to amides (pKa ~0) may enhance solubility in acidic environments and alter receptor binding .

Target Compound vs. MMP-9 Inhibitors ()

- Key Analog : N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM for MMP-9 inhibition) shares the hexahydroquinazolinyl core but replaces guanidine with a thioether-linked butanamide and fluorophenyl group .

- Functional Impact: The thioether and fluorophenyl in the analog enhance lipophilicity (logP ~2–3) and selectivity for MMP-9’s hemopexin domain.

Substituent-Driven Pharmacological Profiles

Guanidine vs. Amide Derivatives

- : Compounds 6b and 6e feature guanidine linked via alkyl chains to a methanocyclooctaquinolinyl core. Longer chains (e.g., nonyl in 6e) improve cell membrane permeability but may reduce metabolic stability .

- : N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (MW 313.46 g/mol) uses a dimethylamine and benzylsulfanyl group. The dimethylamine’s moderate basicity (pKa ~10) contrasts with guanidine’s strong basicity, affecting protonation states under physiological conditions .

Physicochemical Properties

Biological Activity

N-(3-Methylphenyl)-N'-(4-Oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 318.41 g/mol. The structural features include:

- A guanidine moiety which is known for its basicity and ability to form hydrogen bonds.

- A quinazoline ring which contributes to various biological activities, including anti-cancer and anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.004 mg/mL to 0.06 mg/mL against pathogens such as Staphylococcus aureus and Bacillus cereus .

2. Anticancer Potential

Quinazoline derivatives have been explored for their anticancer activities. For example:

- Compounds similar to this compound have shown the ability to inhibit proliferation in various cancer cell lines.

- In vitro studies demonstrated that certain derivatives can induce apoptosis in breast cancer cell lines (e.g., MCF-7) at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components:

- Substituents on the quinazoline ring : Variations in substituents can significantly alter biological activity. For instance, the presence of electron-withdrawing groups may enhance antimicrobial potency.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency against bacteria |

| Alkyl groups | Enhanced lipophilicity; improved cell membrane penetration |

Case Studies and Research Findings

- Case Study: Antimicrobial Efficacy

- Case Study: Anticancer Activity

Q & A

Q. What are the established synthetic routes for N-(3-methylphenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine, and what are their key challenges?

The synthesis typically involves multi-step reactions, including:

- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with ketones/aldehydes under acidic/basic conditions .

- Guanidine coupling : Reaction of the quinazolinone intermediate with 3-methylphenyl isothiocyanate or via nucleophilic substitution . Key challenges : Low yields due to steric hindrance from the hexahydroquinazolinyl group, purification difficulties caused by byproducts (e.g., oxidation derivatives). Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding in the guanidine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo study design .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., hindered rotation in the guanidine group) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons in the hexahydroquinazolinyl ring .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the guanidine nitrogen to enhance membrane permeability .

- Nanocarrier systems : Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) for targeted delivery .

- Pharmacokinetic profiling : Conduct IV/PO administration in rodent models, monitoring plasma half-life (LC-MS/MS quantification) .

Q. How do structural modifications (e.g., substituent variations) affect its biological activity?

- SAR Table :

| Substituent Position | Activity (IC₅₀, μM) | Notes |

|---|---|---|

| 3-Methylphenyl | 0.45 (EGFR) | Baseline |

| 4-Fluorophenyl | 0.32 | Enhanced H-bonding |

| 2-Naphthyl | >10 | Steric clash |

- Molecular docking : Use AutoDock Vina to predict binding modes in the ATP pocket of kinases .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Metabolite profiling : Identify phase I/II metabolites via liver microsome assays (LC-QTOF-MS) .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

- Dose recalibration : Adjust dosing schedules based on PK/PD modeling (software: Phoenix WinNonlin) .

Methodological Frameworks

Q. What theoretical frameworks guide the design of mechanistic studies for this compound?

- Ligand-receptor theory : Focus on equilibrium binding assays (e.g., SPR) to quantify affinity (KD) for target proteins .

- Free-Wilson analysis : Statistically correlate substituent contributions to activity using multivariate regression .

- Systems pharmacology : Integrate omics data (transcriptomics/proteomics) to map off-target effects .

Q. How should researchers validate the compound’s selectivity across related biological targets?

- Panel screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler™) .

- CRISPR-Cas9 knockout models : Confirm target dependency in isogenic cell lines .

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures (resolution ≤2.5 Å) to visualize binding interactions .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Four-parameter logistic model : Fit data using GraphPad Prism to calculate EC₅₀/IC₅₀ values (R² >0.95) .

- Bootstrap resampling : Estimate confidence intervals for potency metrics .

- ANOVA with Tukey’s post-hoc : Compare efficacy across structural analogs (p<0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.